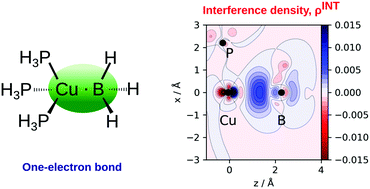One-electron bonds are not “half-bonds”
Physical Chemistry Chemical Physics Pub Date: 2019-05-27 DOI: 10.1039/C9CP02209K
Abstract
Despite the success of the molecular orbital (MO) and valence-bond (VB) models to describe the electronic structure and properties of molecules, neither MO nor VB provides an explanation for the nature of the chemical bond. The first to address this problem was Ruedenberg, who showed that chemical bonds result from quantum interference. He developed a method to calculate the interference contribution to the total electronic energy and density and applied it to molecules containing typical two-centre two-electron (2c-2e) covalent bonds. To test the generality of Ruedenberg's hypothesis, we developed a powerful Interference Energy Analysis (IEA) method to calculate the interference contributions of individual chemical bonds to the total energy of diatomic and polyatomic molecules, and showed that any two-electron bond, despite its polarity, results from quantum interference. Nevertheless, many stable molecules are experimentally known whose chemical structures clearly indicate the existence of two-centre one-electron bonds (2c-1e). Therefore, the question remains if quantum interference will be the dominant effect for these systems. This work describes the extension of the IEA for treating two-centre one-electron bonds, making use of a Generalised Product Function (GPF) built from spin coupled wave functions of N electrons in M orbitals, SC(N,M). Several diatomic and polyatomic molecules were analysed and whenever possible the results were compared with the analogous case of a two-electron bond. The results indicate that interference is the dominant effect for the one-electron bonds, which reinforces the role of quantum interference as the central element in chemical bonding theory.


Recommended Literature
- [1] Chemistry of sulfate chloride perhydrates
- [2] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†
- [3] The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation†
- [4] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [5] Contents list
- [6] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [7] Highly water-dispersible TiO2nanoparticles for doxorubicin delivery: effect of loading mode on therapeutic efficacy
- [8] Efficient and complete dehydrogenation of hydrazine borane over a CoPt catalyst†
- [9] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [10] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 10277-44-8
-
CAS no.: 1718-53-2









